molecular formula C6H3BrClNO2 B1291829 1-Bromo-2-chloro-3-nitrobenzene CAS No. 3970-37-4

1-Bromo-2-chloro-3-nitrobenzene

Cat. No.: B1291829
CAS No.: 3970-37-4
M. Wt: 236.45 g/mol
InChI Key: JNIDAGAFFKAPRV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-nitrobenzene is an organic compound with the molecular formula C6H3BrClNO2. It is a pale yellow solid that is used in various chemical reactions and industrial applications. This compound is part of the halogenated nitrobenzene family, which is known for its reactivity and versatility in organic synthesis.

Mechanism of Action

Target of Action

1-Bromo-2-chloro-3-nitrobenzene is a benzene derivative. The primary targets of this compound are the aromatic rings in organic compounds. The aromatic ring, particularly in benzene, is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution reactions . This is a two-step mechanism:

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the substitution reactions of aromatic compounds. The compound can bond to a nucleophile to give a substitution or addition product. It can also transfer a proton to a base, giving a double bond product .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

These properties impact the compound’s bioavailability and its ability to cross biological barriers.

Result of Action

The result of the compound’s action is the formation of substituted benzene derivatives. These derivatives can have various applications in organic chemistry, including the synthesis of other complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized . These precautions help ensure the safe handling and effective use of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-nitrobenzene can be synthesized through several methods. One common method involves the bromination of 2-chloro-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields. The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.

    Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.

    Electrophilic Aromatic Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-hydroxy-2-chloro-3-nitrobenzene or 1-amino-2-chloro-3-nitrobenzene.

    Reduction: Formation of 1-bromo-2-chloro-3-aminobenzene.

    Electrophilic Aromatic Substitution: Formation of 1-bromo-2-chloro-4-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-3-nitrobenzene is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-nitrobenzene can be compared with other halogenated nitrobenzenes such as:

    1-Bromo-2-nitrobenzene: Lacks the chlorine atom, making it less versatile in substitution reactions.

    1-Chloro-2-nitrobenzene: Lacks the bromine atom, affecting its reactivity and the types of reactions it can undergo.

    1-Bromo-4-nitrobenzene: The nitro group is in the para position, leading to different reactivity patterns and products.

The uniqueness of this compound lies in its combination of bromine, chlorine, and nitro groups, which allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-chloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDAGAFFKAPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627948
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-37-4
Record name 1-Bromo-2-chloro-3-nitrobenzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol), red mercury oxide (24.2 g, 112 mmol), and carbon tetrachloride (350 mL) were irradiated with a 100 W light bulb and heated at reflux. Bromine (5.75 mL, 112 mmol) was added dropwise over 30 minutes. This was stirred at reflux for 3.5 hours. After cooling to room temperature, aqueous saturated sodium bicarbonate (250 mL) was added and stirred vigorously for 20 minutes. The mixture was filtered and the solids were washed with excess chloroform. This two-phase solution was separated and the aqueous layer back extracted with chloroform (2×200 mL). The organic layers were collected and washed with brine (150 mL), water (150 mL) and dried (magnesium sulfate) and concentrated to give 3-bromo-2-chloronitrobenzene (10.6 g, 60.4%). 1H NMR (CDCl3, 300 MHz): δ7.86 (dd, 1H, J=8.1, 1.5), 7.73 (dd, 1H, J=8.1, 1.5 Hz), 7.31 (t, 1H, J=8.1 Hz) ppm.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
5.75 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150 W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an oven dried round-bottom flask fitted with stir bar and an oven dried condenser under N2 at room temperature was added 2-chloro-3-nitrobenzoic acid (6.0 g, 29.8 mmol), mercuric oxide, red (9.67 g, 44.7 mmol) and carbon tetrachloride (200 mL). The reaction mixture heated to 90° C. for 30 minutes with irradiation from a 150W TYPE A utility light bulb. The reaction mixture was then cooled to approximately 60° C. and bromine (2.30 mL, 44.7 mmol) added dropwise via syringe and the nitrogen inlet was replaced with an Ar balloon. The reaction mixture was heated again to 90° C. for 4 hours under constant irradiation from the light bulb. The reaction was allowed to cool to room temperature, quenched with saturated aqueous NaHCO3 solution and DCM and stirred for 30 minutes. The phases partitioned upon standing and then were separated. The aqueous portion was extracted with DCM. The combined organic phases were washed with water, brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 7.04 g of 1-bromo-2-chloro-3-nitrobenzene: 1H NMR (400 MHz, CDCl3) δ 7.31 (t, J=8.0 Hz, 1H) 7.74 (dd, J=8.2, 1.2 Hz, 1H) 7.87 (dd, J=8.0, 1.4 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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